molecular formula C10H13IN4 B12644908 IMidazo[1,5-a]pyrazin-8-aMine, 1-iodo-N-Methyl-3-(1-Methylethyl)-

IMidazo[1,5-a]pyrazin-8-aMine, 1-iodo-N-Methyl-3-(1-Methylethyl)-

Cat. No.: B12644908
M. Wt: 316.14 g/mol
InChI Key: FFYADWJNZLZFQO-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyrazin-8-amine, 1-iodo-N-Methyl-3-(1-Methylethyl)- is a heterocyclic compound featuring a fused bicyclic scaffold comprising a five-membered imidazole ring and a six-membered pyrazine ring. The compound is substituted with an iodine atom at position 1, a methyl group on the exocyclic amine (N-methyl), and an isopropyl group at position 2. This structural complexity confers unique physicochemical and pharmacological properties, making it a candidate for drug discovery and chemical biology applications.

Properties

Molecular Formula

C10H13IN4

Molecular Weight

316.14 g/mol

IUPAC Name

1-iodo-N-methyl-3-propan-2-ylimidazo[1,5-a]pyrazin-8-amine

InChI

InChI=1S/C10H13IN4/c1-6(2)10-14-8(11)7-9(12-3)13-4-5-15(7)10/h4-6H,1-3H3,(H,12,13)

InChI Key

FFYADWJNZLZFQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=C2N1C=CN=C2NC)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IMidazo[1,5-a]pyrazin-8-aMine, 1-iodo-N-Methyl-3-(1-Methylethyl)- typically involves the use of molecular iodine and alkylamines. A transition-metal-free sp3 C–H amination reaction has been established for the synthesis of imidazo[1,5-a]pyrazines. This method employs molecular iodine from 2-pyridyl ketones and alkylamines in the presence of sodium acetate (NaOAc) as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of scalable synthetic routes involving readily available starting materials and mild reaction conditions is likely to be preferred for large-scale production.

Chemical Reactions Analysis

Types of Reactions

IMidazo[1,5-a]pyrazin-8-aMine, 1-iodo-N-Methyl-3-(1-Methylethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Sodium iodide in acetone or other polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyrazin-8-aMine derivatives with different functional groups, while substitution reactions can introduce various substituents at the iodine position.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have identified imidazo[1,5-a]pyrazine derivatives as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs). These compounds have shown promise in providing seizure protection in various animal models. For instance, a high-throughput screening campaign led to the discovery of derivatives that effectively block glutamate-induced calcium flux in HEK-293 cells, demonstrating their potential as anticonvulsants .

Cancer Research

Imidazo[1,5-a]pyrazines have been explored for their anti-cancer properties. Their unique structure allows them to interact with biological systems in ways that can inhibit tumor growth. Research indicates that these compounds can disrupt critical protein-protein interactions within cancer cells, leading to apoptosis .

Fluorescent Probes

The imidazo[1,5-a]pyrazine scaffold has been investigated for use as fluorescent probes in biological imaging. Studies show that these compounds exhibit favorable solvatochromic behavior and can intercalate into lipid bilayers effectively. This property makes them suitable for applications in confocal microscopy and other imaging techniques .

Optoelectronic Devices

Due to their luminescent properties, imidazo[1,5-a]pyrazine derivatives are being studied for use in optoelectronic devices. Their ability to emit light under specific conditions makes them candidates for developing advanced materials used in sensors and display technologies .

Case Studies and Research Findings

StudyFocusFindings
Anticonvulsant PropertiesIdentified selective negative modulators of AMPARs; effective in seizure models.
Imaging ProbesDemonstrated successful intercalation into lipid bilayers; potential for biological imaging.
Cancer ApplicationsDisruption of protein interactions leading to cancer cell apoptosis; promising anti-cancer activity.

Mechanism of Action

The mechanism of action of IMidazo[1,5-a]pyrazin-8-aMine, 1-iodo-N-Methyl-3-(1-Methylethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Key Structural Features:

  • Core scaffold : Imidazo[1,5-a]pyrazine, a less common azaindolizine isomer compared to the well-studied imidazo[1,2-a]pyrazine .
  • N-Methyl-8-amine: Modifies solubility and hydrogen-bonding capacity. 3-(1-Methylethyl): Introduces steric bulk, influencing lipophilicity and target binding.

Comparison with Similar Compounds

The imidazo[1,5-a]pyrazine scaffold is structurally versatile, with modifications at positions 1, 3, and 8 significantly altering biological activity, solubility, and synthetic accessibility. Below is a detailed comparison with structurally related compounds.

Structural Analogues

Compound Name Substituents (Positions) Key Features Reference
1-Iodo-3-(1-methylethyl)imidazo[1,5-a]pyrazin-8-amine 1-I, 3-(CH(CH3)2), 8-NH(CH3) High steric bulk; potential kinase inhibitor
1-(6-Ethoxynaphthalen-2-yl)-3-(piperidin-4-ylmethyl)imidazo[1,5-a]pyrazin-8-amine 1-Aryl, 3-(piperidinylmethyl), 8-NH2 Plasmodium falciparum CDPK4 inhibitor (IC50: 402.1 nM)
3-Bromoimidazo[1,2-a]pyrazin-8-amine 3-Br, 8-NH2 Purine bioisostere; used in CDK inhibitor development
6-(4-Methoxyphenyl)-7-methylimidazo[1,5-a]pyrazin-8(7H)-one 6-Aryl, 7-CH3, 8-O Synthesized via TosMIC-mediated cyclization; photophysical applications

Pharmacological Activity

  • IGF-1R Inhibition: The compound 3-[cis-3-(4-methylpiperazin-1-yl)cyclobutyl]-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-8-amine exhibits IC50 values of 19–65 nM against IGF-1R, highlighting the importance of cyclobutyl and quinoline substituents in potency .
  • Antimalarial Activity : Derivatives like 43j (PfCDPK4 inhibitor) demonstrate that bulky aryl groups at position 1 and basic amines at position 3 enhance antiparasitic activity .

Physicochemical Properties

  • Solubility : N-Methylation at position 8 reduces polarity, which may limit aqueous solubility but improve bioavailability .

Data Tables

Table 1: Comparative IC50 Values of Imidazo[1,5-a]pyrazine Derivatives

Compound Target IC50 (nM) Reference
3-[cis-3-(4-Methylpiperazin-1-yl)cyclobutyl]-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-8-amine IGF-1R 19–65
1-(6-Ethoxynaphthalen-2-yl)-3-(piperidin-4-ylmethyl)imidazo[1,5-a]pyrazin-8-amine PfCDPK4 402.1

Biological Activity

1-Iodo-N-Methyl-3-(1-Methylethyl)-imidazo[1,5-a]pyrazin-8-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological activity, focusing on its interactions with various biological targets and its implications in therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-iodoimidazo[1,5-a]pyrazin-8-amine is C_10H_12N_4I, with a molecular weight of approximately 302.12 g/mol. The compound features an iodine atom and an amino group attached to the imidazo[1,5-a]pyrazine core, which contributes to its unique reactivity and biological profile.

Biological Activity Overview

Research indicates that compounds structurally related to 1-iodoimidazo[1,5-a]pyrazin-8-amine exhibit significant biological activities, particularly as inhibitors of key enzymes and receptors involved in various diseases.

Key Biological Targets

  • Bruton's Tyrosine Kinase (BTK) :
    • Compounds based on the imidazo[1,5-a]pyrazine scaffold have shown promise as reversible BTK inhibitors. BTK plays a crucial role in B-cell receptor signaling, making it a target for treating B-cell malignancies and autoimmune diseases. Studies have demonstrated that modifications to the imidazo[1,5-a]pyrazine framework can enhance selectivity and potency against BTK .
  • AMPAR Modulation :
    • Imidazo[1,2-a]pyrazines have been identified as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs). These receptors are critical for synaptic transmission in the central nervous system and are associated with various neurological conditions .
  • Anticancer Activity :
    • Recent studies have highlighted the anticancer potential of imidazo[1,5-a]pyrazines against several cancer cell lines, including HepG2 and MCF-7. The mechanisms involve inhibition of specific kinases such as insulin-like growth factor-I receptor (IGF-IR) and aurora kinase .
  • Antiviral Activity :
    • Compounds derived from imidazo[1,5-a]pyrazine have demonstrated inhibitory effects against SARS-CoV and SARS-CoV-2 main proteases, with IC50 values as low as 21 nM, indicating their potential as antiviral agents .

Structure-Activity Relationship (SAR)

The biological activity of 1-iodoimidazo[1,5-a]pyrazin-8-amine is influenced by its structural features. Key modifications can significantly alter its pharmacological profile:

Structural ModificationEffect on Activity
Iodine substitutionIncreases reactivity towards nucleophiles
Amino group presenceEnhances binding affinity to target proteins
Alkyl chain variationModulates lipophilicity and permeability

Case Studies

Several studies illustrate the efficacy of imidazo[1,5-a]pyrazine derivatives:

  • BTK Inhibition :
    • A series of compounds based on 8-amino-imidazo[1,5-a]pyrazine were evaluated for their inhibitory effects on BTK in preclinical models of rheumatoid arthritis. The lead compound demonstrated significant reduction in paw thickness in collagen-induced arthritis models .
  • Seizure Protection :
    • In vivo studies using high-throughput screening identified imidazo[1,2-a]pyrazines that provided robust seizure protection in animal models by modulating AMPAR activity .

Q & A

Basic Research Questions

What are the established synthetic routes for 1-iodo-N-Methyl-3-(1-Methylethyl)-imidazo[1,5-a]pyrazin-8-amine, and how do reaction conditions influence yield?

The synthesis of this compound typically involves multi-step heterocyclic chemistry. A common approach includes:

  • Iodination : Introducing iodine at the 1-position via electrophilic substitution, often using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Amine functionalization : Methylation of the 8-amine group using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃) .
  • Isopropyl substitution : Alkylation at the 3-position with isopropyl halides, requiring careful control of steric hindrance and temperature (40–60°C) to avoid side products .
    Yield optimization hinges on solvent choice, catalyst selection (e.g., Pd for cross-coupling steps), and reaction time. For example, extended iodination times (>12 hours) may degrade the imidazo-pyrazine core .

Which spectroscopic techniques are most reliable for structural confirmation, and how are discrepancies resolved?

  • NMR : 1^1H and 13^{13}C NMR are critical for verifying substitution patterns. The 1-iodo group causes deshielding of adjacent protons (δ 8.5–9.0 ppm), while the isopropyl group shows characteristic splitting (doublet of septets) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, with isotopic patterns distinguishing iodine (M+2 peak).
  • IR : Validates amine groups (N-H stretches at ~3400 cm1^{-1}) and absence of unwanted carbonyls.
    Discrepancies (e.g., unexpected peaks in NMR) require cross-validation via 2D techniques (COSY, HSQC) or repeating reactions under inert atmospheres to rule out oxidation .

Advanced Research Questions

How can computational methods predict reactivity and optimize synthesis for this compound?

Advanced strategies integrate:

  • Quantum Chemical Calculations : Density Functional Theory (DFT) models reaction pathways, identifying transition states and energy barriers for iodination or alkylation steps. For instance, DFT can predict regioselectivity in electrophilic substitution .
  • Machine Learning (ML) : Training ML models on existing reaction databases (e.g., Reaxys) to recommend optimal solvents, catalysts, or temperatures. ML algorithms like random forests prioritize conditions that maximize yield while minimizing side reactions .
  • Reaction Path Search Tools : Software like GRRM or AFIR automates exploration of alternative pathways, particularly for sterically hindered substitutions at the 3-position .

What methodologies address contradictions in biological activity data (e.g., acetylcholinesterase inhibition vs. cytotoxicity)?

Contradictions often arise from assay variability or impurities. A systematic approach includes:

  • Dose-Response Curves : Replicate assays across multiple concentrations (e.g., 0.1–100 µM) to confirm IC₅₀ values .
  • Purity Validation : Use HPLC-MS to verify compound integrity (>95% purity) and rule out degradation products .
  • Off-Target Screening : Employ kinase or cytochrome P450 panels to identify unintended interactions that may explain cytotoxicity .
    If contradictions persist, molecular docking studies can clarify binding modes to acetylcholinesterase versus non-target proteins .

How can AI-driven experimental design accelerate the discovery of derivatives with enhanced properties?

  • Generative Chemistry : AI platforms like ChemOS or SynthIA propose novel derivatives by modifying substituents (e.g., replacing iodine with bromine) while maintaining core stability .
  • High-Throughput Virtual Screening (HTVS) : Dock millions of virtual compounds against target proteins (e.g., acetylcholinesterase) to prioritize synthesis candidates .
  • Closed-Loop Automation : Couple AI with robotic labs for real-time optimization. For example, Bayesian algorithms adjust reaction parameters (temperature, stoichiometry) based on interim HPLC results .

Methodological Challenges

What safety protocols are essential for handling this compound, given its reactive iodine and amine groups?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection to prevent skin/eye contact .
  • Ventilation : Perform iodination steps in a fume hood to avoid inhalation of iodine vapors .
  • Waste Disposal : Quench residual methylating agents (e.g., methyl iodide) with sodium thiosulfate before disposal .
  • Emergency Procedures : Immediate decontamination with 5% sodium bicarbonate for spills .

Data Management & Compliance

How should researchers document and archive data to meet FAIR (Findable, Accessible, Interoperable, Reusable) principles?

  • Electronic Lab Notebooks (ELNs) : Use platforms like LabArchives to record synthesis parameters, spectral data, and assay results .
  • Metadata Standards : Tag files with CAS numbers, reaction IDs, and version control .
  • Public Repositories : Deposit raw NMR/MS data in ChemSpider or PubChem for peer validation .

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